2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid

説明

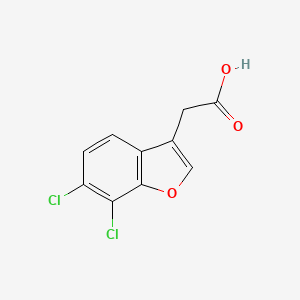

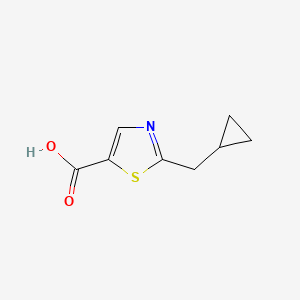

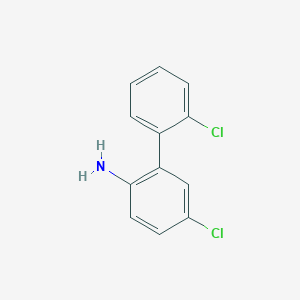

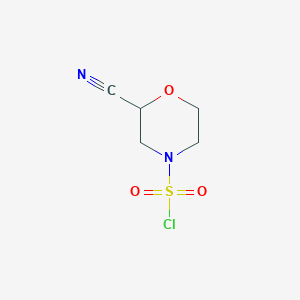

This compound, also known as 2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid, is a chemical compound with the molecular formula C10H6Cl2O3 . It is a derivative of benzofuran, a type of aromatic organic compound .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a type of heterocyclic compound. The benzofuran ring in this compound is substituted with two chlorine atoms at the 6 and 7 positions, and an acetic acid group at the 3 position .Chemical Reactions Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 245.06 . The melting point is between 165-170 degrees Celsius .科学的研究の応用

Applications in Organic Chemistry and Material Science

Organic Acids in Industrial Applications

Organic acids, including acetic acid, have been explored for their roles in acidizing operations in the oil and gas industry. Weak organic acids are preferred over hydrochloric acid due to their lower corrosion rates and better performance in high-temperature applications. Acetic acid, in particular, is useful for dissolving drilling mud filter cakes and as a component in acidizing jobs for enhancing oil recovery (Alhamad et al., 2020). Another review corroborates these findings, indicating the utility of organic acids in stimulation and formation damage removal in oilfield operations (Alhamad et al., 2020).

Benzofuran Derivatives in Drug Development

Benzofuran compounds are highlighted for their strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties. These compounds have been a focus for chemical and pharmaceutical research due to their potential as natural drug lead compounds. Recent studies have identified novel benzofuran compounds with anti-hepatitis C virus activity, underscoring their therapeutic potential (Miao et al., 2019).

Environmental Applications

Wastewater Treatment

Peracetic acid, closely related to acetic acid, is recognized for its strong disinfectant properties and is gaining attention for wastewater effluent disinfection. It offers several advantages, including broad-spectrum activity, no toxic or mutagenic residuals, and effectiveness in primary and secondary effluents. However, challenges include the increase of organic content in effluent due to decomposition into acetic acid and cost concerns (Kitis, 2004).

Biotechnological and Biomedical Research

Cell Death Regulation by Acetic Acid

In yeast research, acetic acid's role in inducing cell death has been extensively studied. Understanding how acetic acid modulates cellular functions provides insights into potential targets for biotechnological applications and biomedical strategies, illustrating the compound's relevance beyond its traditional uses (Chaves et al., 2021).

Safety And Hazards

将来の方向性

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications. They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, there is potential for future research in this area, particularly in the development of new therapeutic agents.

特性

IUPAC Name |

2-(6,7-dichloro-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O3/c11-7-2-1-6-5(3-8(13)14)4-15-10(6)9(7)12/h1-2,4H,3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCDXAMYEQJHCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=CO2)CC(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-Dichloro-1-benzofuran-3-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-1-[3-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B1432484.png)

![[(6-Methoxypyridin-2-yl)methyl][(3-methyloxetan-3-yl)methyl]amine](/img/structure/B1432498.png)